molecular formula C11H22N2 B6277782 (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine CAS No. 2763749-73-9

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine

Cat. No.: B6277782
CAS No.: 2763749-73-9
M. Wt: 182.3
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Description

(2-amino-1-{bicyclo[221]heptan-1-yl}ethyl)dimethylamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the amino group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Dimethylation: The final step involves the dimethylation of the amino group, which can be achieved using reagents such as formaldehyde and formic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclo[2.2.1]heptane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: This compound is used in the development of novel polymers and materials with unique mechanical properties.

    Biological Research: It serves as a ligand in the study of enzyme mechanisms and receptor binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can enhance binding affinity and selectivity. The dimethylamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (2-amino-1-{bicyclo[2.2.1]heptan-2-yl}ethyl)dimethylamine: Similar structure but with a different position of the amino group.

    (2-amino-1-{bicyclo[2.2.1]heptan-3-yl}ethyl)dimethylamine: Another positional isomer with distinct chemical properties.

    (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)diethylamine: Similar structure but with diethylamine instead of dimethylamine.

Uniqueness

The unique structure of (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine, particularly the position of the amino group and the presence of the dimethylamine moiety, provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2763749-73-9

Molecular Formula

C11H22N2

Molecular Weight

182.3

Purity

93

Origin of Product

United States

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